molecular formula C11H17NO2 B13426643 2,6-Dimethoxyamphetamine CAS No. 23690-14-4

2,6-Dimethoxyamphetamine

Cat. No.: B13426643
CAS No.: 23690-14-4
M. Wt: 195.26 g/mol
InChI Key: OHGNLLDQBKOWJW-UHFFFAOYSA-N
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Description

2,6-Dimethoxyamphetamine (2,6-DMA) is a positional isomer of dimethoxy-substituted phenethylamines, characterized by methoxy groups at the 2- and 6-positions of the phenyl ring. It belongs to a broader class of hallucinogenic amphetamines, which are structurally defined by substitutions on the aromatic ring and the ethylamine side chain. Its synthesis typically involves bromination or reductive amination of dimethoxybenzaldehyde precursors, as detailed in chromatographic and synthetic studies .

Properties

CAS No.

23690-14-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6,8H,7,12H2,1-3H3

InChI Key

OHGNLLDQBKOWJW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1OC)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Dimethoxyamphetamine typically involves the following steps:

Chemical Reactions Analysis

2,6-Dimethoxyamphetamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

2,6-Dimethoxyamphetamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as an inhibitor of the 5-hydroxytryptamine receptor, leading to increased levels of serotonin in the synaptic cleft. This results in altered mood, perception, and cognition .

Comparison with Similar Compounds

Structural and Reactivity Comparison with Regioisomeric Dimethoxyamphetamines

The six regioisomeric dimethoxyamphetamines (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMA) exhibit distinct chemical behaviors despite nearly identical molecular weights and similar mass spectra. Differentiation relies on chromatographic methods or bromination reactions:

  • Bromination Patterns: 2,6-DMA: Bromination yields 3-Br-2,6-DMA as the major product. 3,5-DMA: Forms 2,6-dibrominated derivatives as the primary product, unlike other isomers . 2,5-DMA: Preferentially brominates at the 4-position to produce DOB (4-Br-2,5-DMA), a potent hallucinogen .
Compound Bromination Major Product Key Reactivity Notes
2,6-DMA 3-Br-2,6-DMA Monobromination dominates
3,5-DMA 2,6-Dibromo-3,5-DMA Unique dibromination pathway
2,5-DMA 4-Br-2,5-DMA (DOB) Basis for controlled substances (e.g., DOB, DOC)

Pharmacological Mechanisms: Positional Isomerism and Receptor Interactions

The position of methoxy groups critically influences receptor selectivity and mechanism of action:

  • 2,5-DMA and Derivatives (e.g., DOM, DOB): Directly activate serotonin 5-HT₂ receptors and α-adrenergic receptors, lacking indirect norepinephrine release in vascular tissues .
  • 3,4-DMA and 4-Methoxyamphetamines: Indirectly induce vasoconstriction via norepinephrine release, with weaker 5-HT₂ affinity .
  • However, the steric hindrance from 2,6-substitution may reduce receptor binding efficacy compared to 2,5-DMA .

Legal Status and Derivatives

  • Controlled Substances: 2,5-DMA derivatives (e.g., DOB, DOC, DOI, 2C-B) are explicitly listed in controlled substance regulations .

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